molecular formula C17H15Cl2N3O3 B405102 1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE

1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE

Katalognummer: B405102
Molekulargewicht: 380.2g/mol
InChI-Schlüssel: KFTMHGDUUBRHNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with chloro and nitro groups, making it a versatile molecule for chemical reactions and applications.

Eigenschaften

Molekularformel

C17H15Cl2N3O3

Molekulargewicht

380.2g/mol

IUPAC-Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C17H15Cl2N3O3/c18-14-4-2-1-3-13(14)17(23)21-9-7-20(8-10-21)16-6-5-12(22(24)25)11-15(16)19/h1-6,11H,7-10H2

InChI-Schlüssel

KFTMHGDUUBRHNM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3Cl

Kanonische SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chloro groups can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can produce a variety of substituted piperazine compounds.

Wissenschaftliche Forschungsanwendungen

1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor for specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-CHLORO-4-NITROPHENYL)-4-(2-CHLOROBENZOYL)PIPERAZINE: shares similarities with other piperazine derivatives, such as [4-(2-Chloro-phenyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone and [4-(2-Nitro-phenyl)-piperazin-1-yl]-(2-chloro-phenyl)-methanone.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.